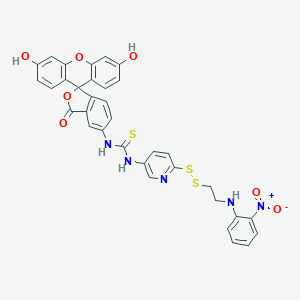
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)), also known as NEDTPF, is a fluorescent probe that has been widely used in scientific research. It is a complex molecule that has unique properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) involves the binding of the molecule to a target molecule. When (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) binds to a target molecule, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the amount of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) bound to the target molecule.
Biochemische Und Physiologische Effekte
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has no known biochemical or physiological effects. It is a non-toxic molecule that does not interfere with the normal functioning of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its high sensitivity, selectivity, and versatility. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) can be used to study a wide range of biological processes and can be applied to various experimental systems. The limitations of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its cost and the complexity of the synthesis method.
Zukünftige Richtungen
There are several future directions for the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in scientific research. One direction is the development of new synthesis methods that are simpler and more cost-effective. Another direction is the application of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) to new experimental systems and the development of new assays that utilize the unique properties of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)). Additionally, the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in vivo imaging and diagnostic applications is an area of future research.
Synthesemethoden
The synthesis of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) is a complex process that involves several steps. The first step involves the reaction between 2-nitroaniline and ethyl dithioacetate to form 2-nitroaniline-N-ethyldithioacetamide. The second step involves the reaction between 2-nitroaniline-N-ethyldithioacetamide and 2-(pyridyl-5-thiocyanate) to form 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea). The final step involves the reaction between 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea) and 5-fluorescein isothiocyanate to form (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)).
Wissenschaftliche Forschungsanwendungen
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been widely used in scientific research as a fluorescent probe. It has been used in various applications such as protein labeling, enzyme activity assays, and cellular imaging. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been used to study the binding of proteins to DNA, the localization of proteins in cells, and the activity of enzymes in cells.
Eigenschaften
CAS-Nummer |
101613-93-8 |
|---|---|
Produktname |
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) |
Molekularformel |
C34H25N5O7S3 |
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[6-[2-(2-nitroanilino)ethyldisulfanyl]pyridin-3-yl]thiourea |
InChI |
InChI=1S/C34H25N5O7S3/c40-21-7-10-25-29(16-21)45-30-17-22(41)8-11-26(30)34(25)24-9-5-19(15-23(24)32(42)46-34)37-33(47)38-20-6-12-31(36-18-20)49-48-14-13-35-27-3-1-2-4-28(27)39(43)44/h1-12,15-18,35,40-41H,13-14H2,(H2,37,38,47) |
InChI-Schlüssel |
XMQFXPPYEQWBIO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Andere CAS-Nummern |
101613-93-8 |
Synonyme |
(2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) FarSSalC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)